3,13-Octadecadien-1-ol

Chemical ecology Lepidoptera pheromones Field bioassay

This C18 diunsaturated primary alcohol is an EPA-registered lepidopteran sex pheromone active ingredient for mating disruption. Isomer identity critically determines bioactivity: Nokona pernix males respond exclusively to a 9:1 (3E,13Z):(3Z,13Z) blend; single isomers fail. Confirm isomer identity by GC Kovats retention index (KI=2648 on DB-23). Procure ≥92% isomeric purity for single-component lures (200 µg/trap outperforms live females) or pre-blended 9:1 ratio for clearwing moth monitoring. The acetate derivative is not interchangeable with the alcohol form.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
Cat. No. B13684098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,13-Octadecadien-1-ol
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCC=CCCO
InChIInChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3
InChIKeyQBNCGBJHGBGHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,13-Octadecadien-1-ol for Procurement: Compound Class, Core Identity, and Sourcing Relevance


3,13-Octadecadien-1-ol (CAS 66410-24-0 for the E,Z isomer; CAS 66410-28-4 for the Z,Z isomer) is a long-chain C18 diunsaturated primary alcohol belonging to the lepidopteran sex pheromone semiochemical class [1]. The compound bears conjugated or skipped diene systems at positions 3 and 13 of the octadecane backbone and exists as four geometric isomers—(E,Z), (Z,Z), (Z,E), and (E,E)—each exhibiting distinct biological activity profiles across Sesiidae clearwing moth species [2]. It is registered as an EPA-approved pesticide active ingredient for mating disruption applications and is manufactured at commercial scale by entities such as Shin-Etsu Chemical Co., Ltd. [3].

Why Generic Substitution of 3,13-Octadecadien-1-ol with In-Class Analogs Fails in Sesiidae Pheromone Applications


Within the 3,13-octadecadien-1-ol isomer family, substitution of one geometric isomer for another cannot be treated as functionally equivalent. Field trapping data demonstrate that Nokona pernix males are attracted only by a 9:1 blend of (3E,13Z)- to (3Z,13Z)-3,13-octadecadien-1-ol; either isomer presented alone scarcely elicits attraction [1]. Similarly, the acetate derivative (E,Z)-3,13-octadecadien-1-yl acetate is not interchangeable with the alcohol: for Synanthedon bicingulata, the acetate is a major essential pheromone component, while the alcohol is merely a minor glandular constituent that does not affect male trap captures [2]. Even positional isomers such as 2,13-octadecadien-1-ol differ sharply in GC-MS fragmentation pattern—the 3,13- and 2,13-alcohols are distinguishable by relative intensity of [M‑18]⁺ at m/z 248 without derivatization—mandating separate quality control protocols [3]. These isomer-specific functional differences preclude generic interchange in both research and pest management procurement scenarios.

Quantitative Differentiation Evidence for 3,13-Octadecadien-1-ol Against Closest Analogs


Species-Specific Field Attraction: (E,Z)-3,13-Octadecadien-1-ol Outperforms Live Female Moths in Paranthrene tabaniformis Trapping

(E,Z)-3,13-Octadecadien-1-ol was identified as the sole sex pheromone component of the poplar twig clearwing moth Paranthrene tabaniformis. In field tests, a trap baited with 200 µg of synthetic (E,Z)-3,13-octadecadien-1-ol captured more male moths than traps baited with two live virgin female moths [1]. This potency stands in contrast to other Sesiidae species such as Synanthedon bicingulata, where the alcohol alone is inactive and only the acetate binary blend (E3,Z13-18:OAc and Z3,Z13-18:OAc at a 4:6 ratio) elicits male attraction [2].

Chemical ecology Lepidoptera pheromones Field bioassay

Geometric Isomer Ratio Dictates Field Attraction: 9:1 (3E,13Z):(3Z,13Z) Blend Essential for Nokona pernix Males

GC-EAD analysis of Nokona pernix female pheromone gland extracts identified two EAG-active components: (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol in a natural ratio of 9:1. Field tests demonstrated that synthetic lures formulated at this 9:1 ratio attracted N. pernix males effectively, whereas each isomer presented individually scarcely attracted any males [1]. This dose- and ratio-dependent behavior contrasts with Paranthrene tabaniformis, where the (E,Z) isomer alone suffices [2].

Pheromone blend tuning Sesiidae GC-EAD

GC-MS Differentiation of 3,13- vs. 2,13-Positional Isomers via [M‑18]⁺ Fragment Intensity at m/z 248

When analyzed by GC-MS, acetoxy derivatives of 3,13- and 2,13-octadecadienes produce nearly identical mass spectra. However, the free alcohols are distinguishable by comparing the relative intensities of the [M‑18]⁺ fragment at m/z 248, enabling direct differentiation of the two positional isomers without derivatization [1]. This analytical distinction is critical for identity confirmation and purity assessment during procurement, as 2,13-octadecadien-1-ol analogs (e.g., the main pheromone component of Synanthedon tipuliformis [2]) may co-elute or be misidentified without careful MS fragmentation analysis.

GC-MS analysis Isomer identification Quality control

GC Retention Index Differentiation of Four Geometric Isomers of 3,13-Octadecadien-1-ol on DB-23 Column

On a DB-23 high-polarity capillary column, the four geometric isomers of 3,13-octadecadien-1-ol elute with distinct Kovats retention indices: (E,Z) = 2648, (Z,E) = 2661, (Z,Z) = 2684 [1]. The (E,E) isomer is also separable. This chromatographic resolution enables quantitative isomeric purity assessment of purchased material. The retention index spread of 36 units between the (E,Z) and (Z,Z) isomers is sufficient for baseline or near-baseline separation under standard GC conditions, providing a straightforward QC metric not available when relying solely on NMR or MS [1].

Gas chromatography Kovats retention index Isomer purity

Synergistic Behavioral Effect of (E,Z)-3,13-Octadecadien-1-yl Acetate on S. tipuliformis: Close-Range Approach Increased from 20% to 65%

In field behavioral observations of male Synanthedon tipuliformis in Hungary, the main pheromone component (E,Z)-2,13-octadecadien-1-yl acetate alone evoked close-range approaches to the source from only 20% of responding males. Addition of (E,Z)-3,13-octadecadien-1-yl acetate at a ratio of 100:3 raised the close-range approach rate to 65% [1]. This demonstrates that the 3,13-dienyl acetate serves as a potent behavioral synergist, while the corresponding alcohol (E,Z)-3,13-octadecadien-1-ol is not reported to produce this effect for this species—highlighting the functional group specificity.

Behavioral bioassay Pheromone synergism Sesiidae

Cross-Species Binding of (10E,12Z)-Octadecadien-1-ol to Bombyx mori OBPs Exceeds That of Native Ligand Bombykol

In a partitioning binding assay with recombinant Bombyx mori pheromone-binding protein (BmorPBP1) and general odorant-binding protein (BmorGOBP2), the analog (10E,12Z)-octadecadien-1-ol bound to both OBPs more strongly than the native ligand bombykol [(10E,12Z)-hexadecadien-1-ol] [1]. In a separate heterologous expression study, BmorOR1•BmorOrco-expressing Xenopus oocytes responded robustly to 10 µM (10E,12Z)-octadecadien-1-ol, producing current responses comparable to bombykol, whereas the C14 analog (10E,12Z)-tetradecadien-1-ol elicited significantly weaker responses [2]. This chain-length-dependent binding and receptor activation profile indicates that C18 dien-1-ols possess intrinsic high-affinity interactions with lepidopteran olfactory proteins that shorter-chain analogs lack.

Odorant-binding protein Ligand binding assay Pheromone analog

Procurement-Driven Application Scenarios for 3,13-Octadecadien-1-ol Based on Quantitative Evidence


Monitoring and Mating Disruption of Poplar Twig Clearwing Moth (Paranthrene tabaniformis)

Procure (E,Z)-3,13-octadecadien-1-ol (CAS 66410-24-0) at ≥92% isomeric purity for use as a single-component lure. Field data confirm that 200 µg per trap outperforms live female-baited traps [1]. The compound is EPA-approved as a pesticide active ingredient and is formulated commercially as CheckMate WPCM [2]. Confirm isomeric identity by GC Kovats retention index (KI = 2648 on DB-23) per Naka et al. (2006).

Nokona pernix Monitoring Using Pre-Formulated 9:1 Geometric Isomer Blend

For monitoring the clearwing moth Nokona pernix, procure a pre-blended mixture of (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol at a 9:1 ratio. Field trapping demonstrates that single-isomer lures fail to attract males, while the 9:1 blend is highly active [1]. Peak flight activity occurs in mid-June with a small second peak in August, guiding deployment timing.

Analytical Reference Standard for Sesiidae Pheromone Gland Extract Identification

Use (E,Z)-3,13-octadecadien-1-ol as a GC-MS and GC-EAD reference standard for identifying pheromone components in Sesiidae gland extracts. The alcohol form is preferred over the acetate for unambiguous positional isomer identification, as 3,13- and 2,13-octadecadien-1-ols are distinguished by [M‑18]⁺ relative intensity at m/z 248 without derivatization [1]. Reference data for all four geometric isomers (KI values: 2648, 2661, 2684) are available from the Naka et al. (2006) dataset.

Behavioral Synergist Screening in Sesiidae Pheromone Blend Optimization

For research programs optimizing pheromone blends for Sesiidae species, (E,Z)-3,13-octadecadien-1-ol should be tested as a minor blend component. In Synanthedon tipuliformis, the acetate analog at 3% of the main component increased close-range approach from 20% to 65% [1]. While the alcohol itself is not the active synergist for S. tipuliformis, its presence as a minor glandular constituent in other Sesiidae (e.g., S. bicingulata [2]) warrants its inclusion in blend screening panels.

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